molecular formula C28H38O6Si B12292329 3-O-[(T-Butyldiphenylsilyl)]-1,2

3-O-[(T-Butyldiphenylsilyl)]-1,2

Cat. No.: B12292329
M. Wt: 498.7 g/mol
InChI Key: SFPIFESXSAQLCS-UHFFFAOYSA-N
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Description

3-O-[(T-Butyldiphenylsilyl)]-1,2 is a compound that features a tert-butyldiphenylsilyl (TBDPS) group. This group is commonly used as a protecting group for alcohols in organic synthesis. The TBDPS group is known for its stability under acidic conditions and its resistance to nucleophilic attack, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Procedure:

  • Dissolve the substrate containing a hydroxyl group in DMF.
  • Add TBDPSCl and imidazole to the solution.
  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by thin-layer chromatography).
  • Quench the reaction with methanol.
  • Extract the product with ethyl acetate and wash the organic layer with aqueous solutions of hydrochloric acid, sodium bicarbonate, and brine.
  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the product by silica gel column chromatography .

Industrial Production Methods

In industrial settings, the production of tert-butyldiphenylsilyl-protected compounds follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-O-[(T-Butyldiphenylsilyl)]-1,2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the molecule and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism by which 3-O-[(T-Butyldiphenylsilyl)]-1,2 exerts its effects is primarily through the protection of hydroxyl groups. The TBDPS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the steric bulk and electronic properties of the tert-butyldiphenylsilyl group, which shield the hydroxyl group from nucleophilic attack and acidic hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 3-O-[(T-Butyldiphenylsilyl)]-1,2

The uniqueness of this compound lies in its exceptional stability under acidic conditions and its resistance to nucleophilic attack. This makes it particularly valuable in complex synthetic sequences where selective protection and deprotection of hydroxyl groups are required .

Properties

IUPAC Name

8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6Si/c1-26(2,3)35(18-14-10-8-11-15-18,19-16-12-9-13-17-19)34-25-23-21(30-27(4,5)32-23)20(29)22-24(25)33-28(6,7)31-22/h8-17,20-25,29H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPIFESXSAQLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C3C(C(C2O1)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O3)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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